REACTION_SMILES
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[CH2:22]1[O:23][CH2:24][CH2:25][CH2:26]1.[CH3:19][I:20].[CH3:1][O:2][c:3]1[cH:4][c:5]2[c:6]([c:7]([CH2:10][C:11](=[O:12])[O:13][CH3:14])[n:8][o:9]2)[cH:15][cH:16]1.[H-:17].[Na+:18].[OH2:21]>>[CH3:1][O:2][c:3]1[cH:4][c:5]2[c:6]([c:7]([CH:10]([C:11](=[O:12])[O:13][CH3:14])[CH3:19])[n:8][o:9]2)[cH:15][cH:16]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CI
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)Cc1noc2cc(OC)ccc12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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COC(=O)C(C)c1noc2cc(OC)ccc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |